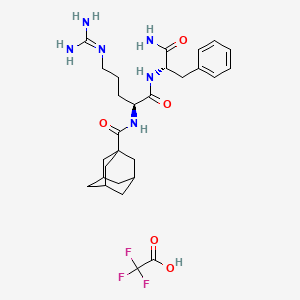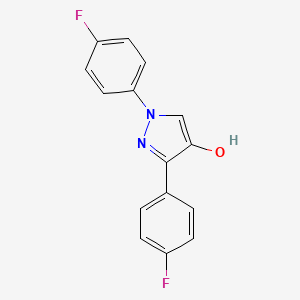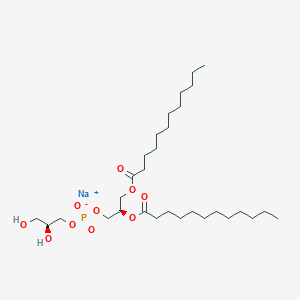
3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
準備方法
合成経路と反応条件
3-(3-クロロフェニル)-4-((3-エトキシ-4-ヒドロキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオンの合成は、通常、以下の手順を含みます。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体を、水酸化カリウムなどの塩基の存在下で、二硫化炭素と環化させることにより形成されます。
置換反応: 3-クロロフェニル基は、3-クロロベンジルクロリドを用いた求核置換反応によって導入されます。
シッフ塩基の形成: 最後のステップでは、トリアゾール誘導体を3-エトキシ-4-ヒドロキシベンズアルデヒドと縮合させてシッフ塩基を形成します。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー化学や自動合成などの高度な技術の利用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシ基とエトキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、シッフ塩基結合で起こり、イミン基をアミン基に変換することができます。
置換: クロロフェニル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
生成される主な生成物
酸化: 官能基が変化した酸化誘導体。
還元: アミン基を持つ還元誘導体。
置換: クロロフェニル基を新しい官能基に置換した置換誘導体。
4. 科学研究の応用
3-(3-クロロフェニル)-4-((3-エトキシ-4-ヒドロキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオンは、様々な科学研究の用途について研究されてきました。その中には、以下のようなものがあります。
医薬品化学: 抗菌剤、抗真菌剤、抗がん剤としての潜在的な用途。
生物学的調査: 細胞経路や酵素阻害に対する影響の調査。
工業的用途: 新素材や化学プロセスの開発における潜在的な用途。
科学的研究の応用
3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Investigation of its effects on cellular pathways and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。トリアゾール環とシッフ塩基結合は、この化合物がこれらの標的に結合し、その生物学的効果を発揮することを可能にする重要な構造的特徴です。関与する経路には、酵素活性の阻害、細胞プロセスの阻害、および癌細胞におけるアポトーシスの誘導が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-(3-クロロフェニル)-4-アミノ-1H-1,2,4-トリアゾール-5(4H)-チオン
- 3-(3-クロロフェニル)-4-((4-ヒドロキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン
- 3-(3-クロロフェニル)-4-((3-エトキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン
独自性
3-(3-クロロフェニル)-4-((3-エトキシ-4-ヒドロキシベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオンの構造における3-クロロフェニル基、エトキシ基、ヒドロキシ基のユニークな組み合わせは、他の類似の化合物とは異なるものです。このユニークな構造は、その独特の生物活性と潜在的な治療用途に貢献しています。
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((3-ethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The unique combination of the 3-chlorophenyl group, ethoxy group, and hydroxy group in the structure of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione distinguishes it from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
478255-15-1 |
|---|---|
分子式 |
C17H15ClN4O2S |
分子量 |
374.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-15-8-11(6-7-14(15)23)10-19-22-16(20-21-17(22)25)12-4-3-5-13(18)9-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChIキー |
INQHIPWNSOHLPZ-VXLYETTFSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)


![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)

![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)


